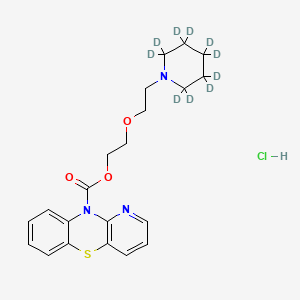

Pipazetate-d10 Hydrochloride

説明

Deuterium (B1214612) Incorporation: Principles and Research Utility

Deuterium, a stable isotope of hydrogen, contains a proton and a neutron in its nucleus, effectively doubling the mass of a hydrogen atom. wikipedia.org The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). wikipedia.orglibretexts.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. libretexts.orgprinceton.edu This means that more energy is required to break a C-D bond, which can significantly slow down reactions where C-H bond cleavage is the rate-determining step. libretexts.orgwikipedia.org This effect is particularly pronounced in metabolic reactions catalyzed by enzymes like the cytochrome P450 system, which are often responsible for the breakdown of drugs in the body. cdnsciencepub.comjuniperpublishers.com By strategically replacing hydrogens at metabolically vulnerable positions with deuterium, researchers can create deuterated analogs of drugs that are more resistant to metabolism. wikipedia.orgcdnsciencepub.comnih.gov

This increased metabolic stability can lead to a longer drug half-life, meaning the drug remains in the body for a longer period. wikipedia.org This property is a key reason why deuteration is explored in drug discovery and development. wikipedia.orgnih.govresearchgate.net

The Role of Deuterated Analogs as Definitive Research Probes

Deuterated analogs of pharmaceutical compounds, such as Pipazetate-d10 Hydrochloride, serve as powerful tools in various research applications. veeprho.comepa.govresearchgate.net One of their primary uses is as internal standards in analytical techniques like mass spectrometry and liquid chromatography. veeprho.com Because a deuterated analog is chemically identical to its non-deuterated counterpart but has a different mass, it can be easily distinguished in a mass spectrometer. nih.gov This allows for highly accurate and precise quantification of the non-deuterated compound in complex biological samples like blood or urine. veeprho.com

Furthermore, the study of deuterated analogs provides valuable insights into the mechanisms of drug metabolism. wikipedia.orgcdnsciencepub.com By comparing the metabolic profile of a drug to its deuterated version, researchers can identify the specific sites on the molecule that are most susceptible to metabolic breakdown. juniperpublishers.com This information is crucial for designing new drugs with improved pharmacokinetic properties. nih.gov Deuterated compounds are also employed to investigate the mechanisms of chemical reactions and to probe the structure and dynamics of biological macromolecules. researchgate.netscienceopen.comnih.govbohrium.com

This compound: A Case Study

Pipazetate is a non-narcotic antitussive, or cough suppressant, that acts on the cough center in the brain. drugbank.compatsnap.comwikipedia.org Its deuterated analog, this compound, is a valuable tool for researchers.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b] Current time information in Bangalore, IN.nih.govbenzothiazine-10-carboxylate;hydrochloride | cymitquimica.com |

| Molecular Formula | C21H15D10N3O3S·HCl | calpaclab.com |

| Molecular Weight | 446.03 g/mol | calpaclab.combiocompare.com |

| CAS Number | 1794886-02-4 | veeprho.combiomall.in |

This table is interactive. Click on the headers to sort.

Research Applications

This compound is primarily utilized as a labeled internal standard for the quantification of Pipazetate in research and analytical settings. veeprho.com Its use in pharmacokinetic studies allows for the precise measurement of Pipazetate concentrations in biological matrices. veeprho.com This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

The synthesis of this compound involves the introduction of ten deuterium atoms into the piperidine (B6355638) ring of the Pipazetate molecule. cymitquimica.com This is typically achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. evitachem.comgoogle.com

While the parent compound, Pipazetate, was developed for its antitussive properties, its deuterated form is not intended for therapeutic use. calpaclab.comevitachem.com Instead, its value lies in its ability to facilitate highly accurate and reliable research into the pharmacology and pharmacokinetics of Pipazetate and other related compounds.

Structure

3D Structure of Parent

特性

分子式 |

C21H26ClN3O3S |

|---|---|

分子量 |

446.0 g/mol |

IUPAC名 |

2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |

InChIキー |

FEUBUXUFKHXRKO-XPOQWZRRSA-N |

異性体SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl |

正規SMILES |

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |

製品の起源 |

United States |

Pipazetate D10 Hydrochloride: a Specialized Deuterated Research Standard

Structural Isotope Labeling and Analytical Purpose

Pipazetate-d10 Hydrochloride is a stable isotope-labeled analog of Pipazetate Hydrochloride. veeprho.com The "d10" in its name signifies that ten hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). lgcstandards.com This substitution is strategically made on the piperidine (B6355638) ring of the molecule. lgcstandards.com The IUPAC name for this compound is 2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b] patsnap.comveeprho.combenzothiazine-10-carboxylate;hydrochloride. lgcstandards.com

The key characteristic of this isotopic labeling is that it increases the molecular weight of the compound without significantly altering its chemical properties. biocompare.com This subtle but crucial difference is the foundation of its analytical utility. In techniques like mass spectrometry, the mass-to-charge ratio of an ion is measured. Because this compound has a higher molecular weight than the non-labeled Pipazetate, it can be easily distinguished by the instrument. veeprho.com

This distinction is fundamental to its purpose as an internal standard. veeprho.com When analyzing a biological sample (such as blood or urine) for the presence and quantity of Pipazetate, a known amount of this compound is added to the sample before processing. Both the labeled and unlabeled compounds will behave almost identically during extraction, chromatography, and ionization. veeprho.com However, because they have different masses, they will produce separate signals in the mass spectrometer. By comparing the signal intensity of the unknown amount of Pipazetate to the known amount of this compound, researchers can accurately and precisely quantify the concentration of the parent drug in the original sample. veeprho.com This method corrects for any loss of analyte that may occur during sample preparation and analysis, leading to more reliable and reproducible results. veeprho.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1794886-02-4 veeprho.comlgcstandards.compharmaffiliates.com |

| Molecular Formula | C21H16D10ClN3O3S biocompare.compharmaffiliates.com |

| Molecular Weight | 446.03 g/mol biocompare.compharmaffiliates.com |

| IUPAC Name | 2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b] patsnap.comveeprho.combenzothiazine-10-carboxylate;hydrochloride lgcstandards.com |

| Isotopic Label | Deuterium (d10) lgcstandards.com |

| Physical Form | Neat lgcstandards.com |

Foundational Role as an Internal Standard in Bioanalytical Contexts

The primary and most critical application of this compound is its role as an internal standard in bioanalytical method development and validation. veeprho.comveeprho.com Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological matrices such as plasma, serum, and urine. These measurements are fundamental to understanding the pharmacokinetics of a drug—how it is absorbed, distributed, metabolized, and excreted by the body. patsnap.com

In pharmacokinetic studies of Pipazetate, the use of this compound as an internal standard is invaluable. veeprho.com It allows for the accurate quantification of Pipazetate, which is crucial for determining key pharmacokinetic parameters. veeprho.com The parent drug, Pipazetate, is known to be metabolized in the liver, likely involving cytochrome P450 enzymes. patsnap.compatsnap.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. This co-behavior effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision in the final concentration measurement. veeprho.com

The reliability of bioanalytical data is paramount in both preclinical and clinical research. The use of this compound as an internal standard ensures that the data generated from these studies is robust and defensible, which is a prerequisite for regulatory submissions for new drug applications. veeprho.com

Advanced Synthetic Methodologies for Deuterated Pharmaceutical Analogs

General Principles of Deuterium (B1214612) Labeling Synthesis

Deuterium labeling, or deuteration, is the process of replacing one or more hydrogen atoms in a molecule with deuterium atoms. musechem.comchem-station.com The fundamental principle underlying the benefits of deuteration in pharmaceuticals is the kinetic isotope effect (KIE). chem-station.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com This increased bond strength means that more energy is required to break a C-D bond, which can significantly slow down metabolic reactions that involve the cleavage of that bond. musechem.comprinceton.edu

By selectively replacing hydrogen atoms at sites of metabolic vulnerability in a drug molecule, its rate of metabolism can be reduced, potentially leading to a longer half-life, increased systemic exposure, and a more favorable dosing regimen. musechem.comprinceton.edu Deuterated compounds also serve as valuable tools in mechanistic studies of drug metabolism and as internal standards in analytical chemistry due to their distinct mass. chem-station.comresearchgate.net

The synthesis of deuterated compounds can be achieved through two primary approaches:

De novo synthesis: This involves building the molecule from deuterated starting materials. This method offers precise control over the location of deuterium incorporation but can be lengthy and expensive.

Hydrogen-Deuterium (H/D) exchange: This involves the direct replacement of hydrogen with deuterium on an existing molecule. This can be a more efficient approach, particularly for late-stage functionalization of complex molecules. musechem.com

Common sources of deuterium for these synthetic transformations include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents like deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD). nju.edu.cnnih.gov

Site-Selective Deuteration Strategies for Complex Molecules

Achieving site-selective deuteration in complex molecules like pharmaceuticals is a significant challenge for synthetic chemists. The ability to introduce deuterium at specific, metabolically labile positions without altering the rest of the molecule is crucial for optimizing its therapeutic potential. Several advanced strategies have been developed to address this challenge.

Transition metal catalysis is a powerful tool for site-selective C-H activation and subsequent deuteration. Catalysts based on iridium, ruthenium, and silver have shown remarkable efficacy in directing deuteration to specific positions in complex molecules. researchgate.netnih.govacs.orgchemrxiv.org For instance, supported iridium nanoparticles have been developed for the regioselective deuteration of arenes and heteroarenes, targeting para- and meta-C-H bonds while leaving ortho-positions untouched. acs.orgchemrxiv.org Similarly, silver-based catalysts have been employed for the site-selective deuteration of five-membered aromatic heterocycles, which are common motifs in pharmaceuticals. nih.gov

In the context of Pipazetate-d10 Hydrochloride, the "d10" designation indicates that all ten hydrogen atoms on the piperidine (B6355638) ring have been replaced by deuterium. The synthesis of deuterated piperidines can be accomplished through various methods, including the catalytic reduction of pyridine (B92270) precursors with deuterium gas or the use of deuterated reducing agents. d-nb.info For example, the hydrogenation of pyridine-d5 (B57733) using catalysts like molybdenum disulfide can yield piperidine-d11. smolecule.com This deuterated piperidine can then be used as a key building block in the total synthesis of the final deuterated drug.

Furthermore, chemo-enzymatic methods are emerging as a highly selective approach for the synthesis of stereoenriched piperidines. nih.gov These methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce deuterated building blocks with high precision.

Metal-free deuteration techniques are also gaining prominence. Photo-induced deuteration, for example, utilizes light to excite aromatic molecules, enhancing their basicity and enabling hydrogen-deuterium exchange at positions that are often difficult to access with traditional methods. nih.gov

Innovations in Deuterated Compound Preparation: Flow Chemistry and Electrochemical Approaches

Recent innovations in synthetic chemistry are further advancing the preparation of deuterated compounds, offering more efficient, scalable, and sustainable methods.

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. ansto.gov.autn-sanso.co.jpnih.govx-chemrx.com This technology offers several advantages over traditional batch synthesis for deuteration reactions:

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yields. ansto.gov.aux-chemrx.com

Enhanced Safety: The small reaction volumes in flow systems enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. x-chemrx.com

Scalability: Scaling up production is simpler in flow chemistry; instead of using larger reactors, the system is run for a longer duration. tn-sanso.co.jp

Efficiency: Flow chemistry can significantly reduce reaction times and improve the efficiency of catalyst use. ansto.gov.autn-sanso.co.jp

For the synthesis of deuterated compounds, flow chemistry can be particularly advantageous for hydrogen-deuterium exchange reactions that require high temperatures and pressures, as these conditions can be safely managed in a continuous flow setup. ansto.gov.autn-sanso.co.jp

Electrochemical Approaches:

Electrochemistry offers a green and powerful alternative for deuteration reactions. nju.edu.cnrsc.orgxmu.edu.cnchinesechemsoc.org In an electrochemical setup, an electric current is used to drive the chemical transformation, often eliminating the need for harsh reagents. rsc.orgchinesechemsoc.org Key advantages of electrochemical deuteration include:

Mild Reaction Conditions: Electrochemical methods often proceed at room temperature and pressure, preserving sensitive functional groups within the molecule. chinesechemsoc.org

High Selectivity: By controlling the electrode potential, a high degree of chemo- and regioselectivity can be achieved. rsc.org

Use of D₂O: Heavy water (D₂O), an inexpensive and readily available deuterium source, can often be used directly in electrochemical deuterations. nju.edu.cnchinesechemsoc.org

Sustainability: Electrochemistry avoids the use of stoichiometric metal reductants, reducing waste and environmental impact. researchgate.net

Electrochemical dehalogenative deuteration is a particularly useful technique where a halogen atom on a molecule is replaced with a deuterium atom with high site-selectivity. xmu.edu.cnchinesechemsoc.org This method offers a predictable way to introduce deuterium into a specific position of a complex molecule.

The application of these innovative technologies—flow chemistry and electrochemistry—is poised to revolutionize the synthesis of deuterated pharmaceuticals, making these valuable compounds more accessible for research and clinical development.

Cutting Edge Bioanalytical Techniques Employing Pipazetate D10 Hydrochloride

Chromatographic-Mass Spectrometric Integration for Quantitative Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for the selective and sensitive quantification of analytes in complex biological matrices. In this context, Pipazetate-d10 Hydrochloride is instrumental for achieving reliable and reproducible results.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS has emerged as a primary tool for quantitative bioanalysis due to its high throughput, resolution, and sensitivity. nih.gov The use of a deuterated internal standard like this compound is crucial in UPLC-MS/MS methods to control for variability in extraction, injection volume, and ionization efficiency. aptochem.com Stable isotope dilution analysis (SIDA) using UPLC-MS/MS is a widely accepted approach where a known amount of the isotopically labeled compound is added to the sample. chromatographyonline.com The mass spectrometer can easily differentiate between the native analyte and its deuterated counterpart due to the mass difference, allowing for accurate quantification even in the presence of matrix effects. chromatographyonline.com

A typical UPLC-MS/MS method for the analysis of neuropsychotropic drugs, which could be adapted for Pipazetate, involves protein precipitation from a serum sample followed by chromatographic separation on a C18 column. nih.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer is commonly employed. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. researchgate.net

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of a Deuterated Internal Standard

| Parameter | Setting |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 2.5 µm) nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.2% Acetic Acid nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 5 µL nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 0.5 kV nih.gov |

| Desolvation Gas Temp. | 400 °C nih.gov |

| Desolvation Gas Flow | 1100 L/h nih.gov |

This table presents a hypothetical set of parameters and does not represent a specific validated method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Analytes

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization is often necessary to improve their chromatographic properties. nih.gov The use of deuterated internal standards in GC-MS is well-established and essential for correcting variations in derivatization yield, injection volume, and matrix effects. nih.gov Similar to LC-MS, isotope dilution GC-MS relies on the addition of a known amount of the labeled standard to the sample. nih.gov

While analytes and their deuterated analogs generally have similar retention times, slight differences can occur, a phenomenon known as the chromatographic H/D isotope effect. nih.gov However, for most quantitative applications, this effect is minimal and does not significantly impact the accuracy of the results. nih.gov It has been observed that in some cases, the unlabeled analyte can have a higher mass response than its equimolar deuterated analog in GC-MS. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Deuterium-Labeled Analysis

HRMS offers significant advantages in the analysis of deuterated compounds by providing highly accurate mass measurements, which allows for the confident identification and differentiation of isotopologues. nih.govresearchgate.net This capability is particularly useful for assessing the isotopic purity of labeled standards and for resolving potential interferences in complex matrices. nih.govnih.gov

When combined with liquid chromatography, UPLC-HRMS can be used to study the isotopic purity of deuterium-labeled compounds by distinguishing between the different H/D isotopolog ions. nih.gov HRMS can also be employed for quantitative analysis, offering excellent sensitivity and a wide dynamic range. nih.govsciex.com The use of a deuterated internal standard in HRMS analysis follows the same principles as in tandem MS, providing a reliable means of quantification. nih.gov

Methodological Considerations for Biological Matrix Analysis

Analyzing compounds in biological matrices such as plasma, urine, or tissue presents unique challenges due to the complexity of the sample. nih.gov Proper sample preparation and strategies to mitigate matrix effects are critical for developing robust and reliable bioanalytical methods.

Advanced Sample Preparation Techniques for Deuterated Analytes

The goal of sample preparation is to isolate the analyte and its deuterated internal standard from the biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. tandfonline.com Common techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte and internal standard between two immiscible liquid phases. nih.govnih.gov It is a versatile method that can be optimized by adjusting the solvent type and pH. nih.gov The use of a deuterated internal standard compensates for any variability in extraction efficiency. uib.nomdpi.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte and internal standard while interferences are washed away. spectroscopyonline.com It can offer cleaner extracts compared to LLE and can be automated for high-throughput applications. spectroscopyonline.com Mixed-mode SPE sorbents can be particularly effective for complex samples. spectroscopyonline.com

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples by adding an organic solvent like acetonitrile or methanol. nih.gov While effective for high-throughput screening, it may result in less clean extracts compared to LLE or SPE. tandfonline.com

The choice of sample preparation technique depends on the properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. tandfonline.com

Table 2: Comparison of Common Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Versatile, can be optimized for different analytes. nih.gov | Can be labor-intensive, may use large volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Provides clean extracts, can be automated. spectroscopyonline.com | Can be more expensive than LLE, method development can be complex. |

| Protein Precipitation (PPT) | Simple, fast, and inexpensive. nih.gov | May result in significant matrix effects due to co-eluting interferences. tandfonline.com |

Applications of Pipazetate D10 Hydrochloride in Preclinical Drug Metabolism and Pharmacokinetic Investigations

Elucidation of Drug Biotransformation Pathways

The biotransformation of a drug candidate, the process by which it is chemically altered in the body, is a key determinant of its efficacy and safety. nih.gov These metabolic processes, which occur primarily in the liver, are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. slideshare.netwikipedia.orgtaylorandfrancis.com Understanding these pathways is essential for identifying pharmacologically active or potentially toxic metabolites.

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a drug will be cleared from the body. researchgate.netresearchgate.netspringernature.combioivt.com These experiments typically involve incubating the parent drug, Pipazetate, with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov

In this context, Pipazetate-d10 Hydrochloride is indispensable as an internal standard. lcms.cz During the analysis of samples from these incubations, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known concentration of this compound is added to each sample. nih.govmdpi.comkuleuven.be Because the deuterated standard co-elutes with the parent compound but is distinguishable by its higher mass, it allows for precise quantification of the remaining Pipazetate at various time points. This corrects for any variability in sample preparation or instrument response, ensuring reliable data.

The process of metabolite identification also benefits from the use of stable isotope-labeled compounds. nih.gov By comparing the mass spectra of samples from incubations with Pipazetate to those with this compound, researchers can more easily distinguish drug-related metabolites from endogenous matrix components.

Table 1: Illustrative Data from an In Vitro Metabolic Stability Assay of Pipazetate

| Incubation Time (minutes) | Pipazetate Concentration (µM) | This compound (Internal Standard) Response (cps) | Calculated % Pipazetate Remaining |

|---|---|---|---|

| 0 | 1.00 | 550,000 | 100 |

| 15 | 0.75 | 545,000 | 75 |

| 30 | 0.52 | 552,000 | 52 |

| 60 | 0.26 | 548,000 | 26 |

This table is illustrative and does not represent actual experimental data.

The deuterium (B1214612) atoms in this compound make the carbon-deuterium (C-D) bonds stronger and more difficult to break than the corresponding carbon-hydrogen (C-H) bonds. taylorandfrancis.com This phenomenon, known as the kinetic isotope effect (KIE), can be exploited to study the mechanisms of drug metabolism. taylorandfrancis.comnih.govnih.gov If the cleavage of a C-H bond is the rate-determining step in a particular metabolic reaction, then the deuterated compound will be metabolized more slowly. nih.gov

By comparing the rate of metabolism of Pipazetate with that of this compound, researchers can infer which specific positions on the molecule are most susceptible to enzymatic attack, particularly by Cytochrome P450 enzymes. nih.gov A significant KIE provides strong evidence that a C-H bond at a deuterated position is being broken during a key metabolic step.

Quantitative Preclinical Pharmacokinetic Profiling

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.govlongdom.orgallucent.com Preclinical pharmacokinetic studies in animal models are essential for predicting a drug's behavior in humans.

To characterize the ADME properties of Pipazetate in preclinical species such as rats or dogs, biological samples like plasma, urine, and feces are collected over time after drug administration. longdom.orgnih.govcolumbia.edudntb.gov.ua The concentration of Pipazetate in these complex biological matrices must be accurately measured.

This compound is the gold standard for use as an internal standard in the LC-MS/MS methods developed for these studies. nih.govnih.gov Its use ensures that the quantification of Pipazetate is not affected by matrix effects, which are common in biological samples and can suppress or enhance the instrument's response. nih.gov The stable isotope-labeled standard behaves identically to the parent drug during extraction and ionization, providing a reliable reference for calculating the true concentration of Pipazetate. lcms.cz This leads to the generation of high-quality pharmacokinetic data, as illustrated in the hypothetical plasma concentration-time profile below.

Table 2: Representative Preclinical Pharmacokinetic Parameters for Pipazetate

| Pharmacokinetic Parameter | Value (Illustrative) | Unit |

|---|---|---|

| Cmax (Maximum Concentration) | 850 | ng/mL |

| Tmax (Time to Maximum Concentration) | 1.5 | hours |

| AUC (Area Under the Curve) | 4500 | ng*h/mL |

| t1/2 (Half-life) | 4.2 | hours |

This table is illustrative and does not represent actual experimental data. The accuracy of these parameters relies on the use of a deuterated internal standard like this compound.

Stable isotope tracers are powerful tools for investigating metabolic pathways in vivo without the need for radioactive isotopes. nih.govyoutube.commdpi.comfrontiersin.org In more advanced preclinical studies, this compound could potentially be used not just as an internal standard, but as a tracer. By administering this compound to an animal model, researchers can track the fate of the deuterated molecule and its metabolites over time.

This approach, known as stable isotope tracing, allows for the simultaneous administration of the labeled and unlabeled drug, enabling a direct comparison of their pharmacokinetic profiles within the same animal. This can provide valuable insights into the drug's metabolism and disposition under steady-state conditions.

Investigational Approaches to Drug-Target Interactions (Methodological Focus)

While the primary use of this compound is in quantitative analysis, isotopically labeled compounds can also play a role in methodological approaches to studying drug-target interactions. nih.govnih.govresearchgate.net For instance, in techniques like affinity chromatography-mass spectrometry, a deuterated version of a drug could be used to help identify its binding partners in a complex mixture of proteins.

In such an experiment, a biological sample could be incubated with both Pipazetate and this compound. If Pipazetate binds to a specific target protein, the deuterated analog would be expected to bind as well. The presence of both the light and heavy versions of the drug in a sample analyzed by mass spectrometry can help to confirm the specificity of the interaction and distinguish true binding events from non-specific background signals.

Broader Research Paradigms Leveraging Deuterated Compounds

Deuterated Probes in Quantitative Metabolomics Research

In the field of metabolomics, which aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system, deuterated compounds serve as indispensable tools. Their primary application is as internal standards in mass spectrometry (MS)-based quantitative analyses. By adding a known quantity of a deuterated version of the metabolite of interest to a sample, researchers can accurately determine the concentration of the endogenous, non-deuterated counterpart, correcting for variations in sample preparation and instrument response.

Deuterated probes also facilitate the identification of novel metabolites through the creation of distinct isotopic patterns in mass spectra. This "twin derivatization" approach, using both native (light) and deuterated (heavy) probes, allows for the confident identification and relative quantification of endogenous compounds. researchgate.net For instance, this strategy has been successfully employed to capture and analyze reactive carbonyl species (RCS) related to advanced lipoxidation and glycation end products (ALEs/AGEs). researchgate.net

Furthermore, the "chromatographic deuterium (B1214612) effect" (CDE), where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated analogs, has been a challenge. acs.org However, a deeper understanding of the mechanisms behind CDE is leading to the development of optimized analytical methods and even new separation strategies for deuterated and non-deuterated compounds. acs.org

Table 1: Applications of Deuterated Probes in Metabolomics

| Research Application | Description | Key Advantages |

|---|---|---|

| Internal Standards | Known quantities of deuterated metabolites are added to samples for accurate quantification of their endogenous counterparts by mass spectrometry. | Corrects for sample loss and ionization variability, leading to high accuracy and precision. |

| Metabolite Identification | Use of "light" and "heavy" (deuterated) derivatization reagents creates unique isotopic signatures, aiding in the identification of unknown metabolites. | Improves confidence in metabolite annotation and allows for relative quantification. |

| Flux Analysis | Tracing the metabolic fate of deuterated substrates (e.g., glucose, amino acids) through metabolic pathways to determine reaction rates. | Provides dynamic information about metabolic activity rather than just static metabolite concentrations. |

| Biomarker Discovery | Comparative metabolomic analysis of healthy and diseased states using deuterated standards to identify potential disease biomarkers. | Enables robust and reproducible identification of metabolic changes associated with disease. |

Isotope-Labeled Strategies in Advanced Proteomics

The comprehensive study of proteins, known as proteomics, heavily relies on isotope labeling for accurate quantification. Deuterium, along with other stable isotopes like ¹³C and ¹⁵N, is integral to many of these techniques. These methods enable the relative or absolute quantification of thousands of proteins in complex mixtures, providing insights into cellular processes, disease mechanisms, and drug actions.

One of the earliest and most widely used methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In SILAC, cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., deuterated leucine). nih.gov This results in the incorporation of the labeled amino acids into all newly synthesized proteins. The "light" and "heavy" cell populations can then be combined, and the relative abundance of proteins is determined by the ratio of the corresponding peptide peaks in the mass spectrum.

Other prominent chemical labeling strategies include:

Isotope-Coded Affinity Tags (ICAT): This technique uses a reagent that specifically labels cysteine residues. The reagent exists in a "light" (non-deuterated) and a "heavy" (deuterated) form. researchgate.netnih.gov

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These methods use isobaric tags that are identical in mass in their intact state but produce different reporter ions upon fragmentation in the mass spectrometer. This allows for the multiplexing of several samples in a single analysis. nih.govresearchgate.net

Isotope-Coded Protein Label (ICPL): This method involves the chemical labeling of free amino groups (the N-terminus and lysine (B10760008) side chains) of intact proteins with light or heavy (deuterated) tags. researchgate.net

These isotope-labeling strategies, including those that utilize deuterium, have revolutionized proteomics by enabling highly accurate and reproducible quantification of protein expression levels.

Table 2: Isotope-Labeling Strategies in Proteomics

| Strategy | Labeling Approach | Principle | Key Features |

|---|---|---|---|

| SILAC | Metabolic | Incorporation of "light" or "heavy" (e.g., deuterated) amino acids into proteins during cell culture. | In vivo labeling, high accuracy, suitable for cell culture experiments. nih.gov |

| ICAT | Chemical | Labeling of cysteine residues with "light" or "heavy" (deuterated) tags. | Targets specific amino acids, reduces sample complexity. researchgate.netnih.gov |

| iTRAQ/TMT | Chemical | Labeling of primary amines with isobaric tags that generate unique reporter ions upon fragmentation. | Allows for multiplexing of multiple samples, high throughput. nih.govresearchgate.net |

| ICPL | Chemical | Labeling of primary amines on intact proteins with "light" or "heavy" (deuterated) tags. | Applicable to any protein sample, including tissues and body fluids. researchgate.net |

Deuterium Magnetic Resonance Imaging (DMI) and Spectroscopy (MRS) for In Vitro Metabolic Studies

Deuterium Magnetic Resonance Imaging (DMI) and Spectroscopy (DMRS) are emerging as powerful, non-invasive techniques for studying metabolism in real-time. nih.gov These methods leverage the administration of deuterated substrates, such as [6,6'-²H₂]-glucose or [²H₃]-acetate, to trace their metabolic fate within cells and tissues. researchgate.netyale.edu The low natural abundance of deuterium (approximately 0.0156%) means there is virtually no background signal, allowing for the clear detection of the labeled compounds and their metabolic products. nih.govnih.gov

In an in vitro setting, DMRS can be applied to cell cultures or isolated tissues to monitor metabolic pathways with high temporal resolution. nih.gov For example, researchers can track the consumption of deuterated glucose and the subsequent production of labeled lactate (B86563) and glutamate, providing a direct measure of glycolysis and the tricarboxylic acid (TCA) cycle activity. yale.edu This allows for the investigation of metabolic reprogramming in various physiological and pathological states, such as cancer.

The key advantages of DMI and DMRS for in vitro studies include:

Non-invasiveness: The metabolic processes can be observed in living cells without the need for extraction or lysis.

Real-time monitoring: The kinetics of metabolic reactions can be followed over time.

Versatility: A wide range of deuterated substrates can be used to probe different metabolic pathways. nih.gov

Recent studies have demonstrated the utility of DMRS in yeast cells to track the consumption of various deuterated compounds and to study the metabolic response to environmental changes, such as osmotic stress. nih.gov

Table 3: Deuterated Probes for In Vitro DMI and MRS Studies

| Deuterated Substrate | Metabolic Pathway Probed | Key Downstream Metabolites |

|---|---|---|

| [6,6'-²H₂]-Glucose | Glycolysis, TCA Cycle, Glycogen Synthesis | Lactate, Glutamate, Glycogen nih.govyale.edu |

| [²H₃]-Acetate | Fatty Acid Synthesis, TCA Cycle | Glutamate, Lipids researchgate.netyale.edu |

| [²H₉]-Choline | Phospholipid Metabolism | Phosphocholine, Glycerophosphocholine nih.gov |

| [2,3-²H₂]-Fumarate | TCA Cycle, Cell Death | Malate nih.gov |

Applications in Gene Expression and Molecular Pathway Analysis

The integration of metabolomics data, often generated using deuterated standards, with transcriptomics (the study of gene expression) provides a powerful approach to understanding the functional consequences of changes in gene activity. This "multi-omics" approach allows researchers to connect the expression of specific genes to the activity of metabolic pathways.

For instance, in a study of fruit coloring in Fragaria pentaphylla (a species of strawberry), researchers used a combination of transcriptomics and LC-MS-based metabolomics with deuterated internal standards to identify genes associated with anthocyanin biosynthesis. mdpi.com By correlating the expression levels of certain genes with the abundance of specific metabolites in the anthocyanin pathway, they were able to identify key regulatory genes responsible for the different fruit colors. mdpi.com

Deuterated compounds, by ensuring the accuracy of metabolite quantification, play a crucial role in building these correlational networks between genes and metabolites. This integrated analysis helps to:

Elucidate the function of uncharacterized genes.

Identify the molecular mechanisms underlying various biological processes.

Discover novel targets for drug development or genetic engineering.

Table of Compounds

| Compound Name |

|---|

| Pipazetate-d10 Hydrochloride |

| Leucine |

| Glucose |

| Lactate |

| Glutamate |

| Acetate |

| Choline |

| Phosphocholine |

| Glycerophosphocholine |

| Fumarate |

| Malate |

Future Trajectories and Unexplored Avenues in Deuterated Chemical Research

Emerging Technologies for Enhanced Deuteration Efficiency

The synthesis of deuterated compounds has traditionally faced challenges, including the high cost of starting materials and the need for harsh reaction conditions. bioscientia.de However, recent advancements in synthetic methodologies are providing more efficient and selective pathways for deuterium (B1214612) incorporation.

Emerging techniques are moving away from the reliance on pressurized deuterium gas (D2) and offering milder, more selective alternatives. marquette.edu Catalytic transfer deuteration, for instance, utilizes readily available deuterium donors in the presence of a catalyst to achieve high levels of deuterium incorporation. marquette.edu Methodologies such as hydrogen isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration are becoming increasingly sophisticated, allowing for the precise placement of deuterium atoms within a target molecule. researchgate.net

Recent progress in this area includes:

Catalytic H-D Exchange: Systems like Pd/C-Al-D2O facilitate the in-situ generation of D2 gas from heavy water (D2O), providing a safer and more practical approach for H-D exchange reactions across a range of substrates. nih.gov

Photocatalyzed Reactions: The use of light-mediated catalysis has opened new avenues for the deuteration of C(sp³)–H bonds, which are typically less reactive. researchgate.net

Electrochemical Methods: The development of nanoelectrodes for selective dehalogenative and reductive deuterations represents a novel and environmentally friendly approach to synthesizing deuterated compounds. researchgate.net

These advancements are crucial for making the synthesis of complex deuterated molecules, such as Pipazetate-d10 Hydrochloride, more efficient and scalable. The synthesis of the non-deuterated Pipazetate involves the reaction of 1-azaphenothiazine-10-carbonyl chloride with 2-[2-(piperidyl)ethoxy]ethanol. wikipedia.orggoogle.com For this compound, this process would be adapted to use a deuterated version of the piperidine (B6355638) moiety, namely 2-[2-(perdeuteriopiperidin-1-yl)ethoxy]ethanol.

Integration of Advanced Computational Modeling in Deuterium-Labeled Compound Design

The effects of deuteration on a molecule's properties can be complex and are not always predictable. alfa-chemistry.com Therefore, the integration of advanced computational modeling and computer-aided drug design (CADD) has become an invaluable tool in the development of deuterated compounds. mdpi.com

These computational approaches allow researchers to:

Predict Metabolic Hotspots: By simulating the metabolic pathways of a drug, researchers can identify the specific hydrogen atoms most susceptible to enzymatic oxidation. These "soft spots" are prime targets for deuteration to slow down metabolism. alfa-chemistry.com

Simulate Pharmacokinetic Profiles: Pharmacokinetic (PK) simulations can predict how deuterium substitution will affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.comnih.gov This allows for the in-silico screening of multiple deuteration scenarios before undertaking costly and time-consuming synthetic work. alfa-chemistry.com

Model Receptor-Ligand Interactions: Molecular dynamics studies can elucidate how the subtle changes in bond length and vibrational frequency caused by deuteration might affect a drug's interaction with its biological target. alfa-chemistry.com

For a compound like Pipazetate, which was developed as a cough suppressant, computational models could be used to predict how deuteration at the piperidine ring might alter its interaction with the sigma-1 receptor, its primary target, or its metabolic breakdown. wikipedia.org The use of hydrogen/deuterium exchange mass spectrometry (HDX-MS) combined with molecular docking and dynamics simulations is a powerful approach to study enzyme-inhibitor interactions and guide the design of new, more potent compounds. nih.gov

Innovative Analytical Platform Development for Isotopic Tracers

The increasing use of deuterated compounds as internal standards and therapeutic agents necessitates the development of more sensitive and precise analytical methods. nih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for the analysis of isotopic tracers. nih.gov

Mass Spectrometry: LC-MS/MS is a widely used technique for quantifying drugs and their metabolites in biological matrices. mdpi.com In this context, a deuterated analog like this compound serves as an ideal internal standard for the quantification of Pipazetate. nih.gov Because it has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, but is distinguishable by its higher mass. lgcstandards.compharmaffiliates.com This allows for accurate correction for matrix effects and variations in sample preparation and instrument response.

NMR Spectroscopy: Solid-state NMR (SSNMR) is a powerful tool for the structural characterization of active pharmaceutical ingredients (APIs) and their hydrochloride salts in both bulk and dosage forms. researchgate.net For a deuterated compound, NMR can be used to confirm the location and extent of deuterium incorporation. Molecular rotational resonance (MRR) spectroscopy is an emerging technique that offers a complete description of the isotopic composition, revealing the structural identity and percentage of each isotopomer in a mixture. acs.org

The development of these analytical platforms is critical for ensuring the quality and purity of deuterated compounds and for accurately interpreting data from pharmacokinetic and metabolic studies.

Strategic Research Directions for Deuterated Pharmaceutical Analogs Beyond Current Applications

The field of deuterated pharmaceuticals is rapidly evolving, moving beyond the initial strategy of creating "deuterium-switched" versions of existing drugs to developing novel de novo deuterated compounds. nih.govresearchgate.net The approval of drugs like deutetrabenazine and deucravacitinib (B606291) has validated the therapeutic potential of this approach. musechem.com

Future strategic research directions include:

Targeting Specific Diseases: Deuteration is being explored for a wide range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases, where optimizing pharmacokinetic profiles can have a significant clinical impact. alfa-chemistry.comtaiwannews.com.tw

Improving Safety Profiles: By slowing metabolism, deuteration can reduce the formation of toxic metabolites. researchgate.net For example, in chiral drugs, deuterium substitution can inhibit racemization, preventing the formation of a more toxic enantiomer. musechem.com

Enhancing Efficacy: A longer half-life and increased systemic exposure can lead to improved therapeutic outcomes and may allow for reduced dosing frequency, thereby improving patient compliance. musechem.com

Overcoming Development Hurdles: While promising, the development of deuterated drugs faces challenges, including the need to demonstrate clear advantages over non-deuterated counterparts for regulatory approval and the potential for "metabolic switching," where the body finds alternative metabolic pathways. musechem.com

The global market for deuterated drugs is projected to grow significantly, driven by the potential to extend patent life, reduce development costs for next-generation drugs, and create superior therapeutic agents. taiwannews.com.twclearsynthdiscovery.com As our understanding of the nuanced effects of deuteration deepens, and as synthetic and analytical technologies continue to advance, the strategic application of deuterium in drug design is poised to become an increasingly important tool in medicinal chemistry.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Pipazethate-d10 HCl; 10H-Pyrido[3,2-b] lgcstandards.comclearsynthdiscovery.combenzothiazine-10-carboxylic Acid 2-(2-Piperidinoethoxy)ethyl Ester-d10 HCl | 1794886-02-4 | C21H16D10ClN3O3S | 446.03 g/mol |

| Pipazetate Hydrochloride | Pipazethate HCl; Theratuss | 6056-11-7 | C21H26ClN3O3S | 435.97 g/mol |

| Deuterium Oxide | Heavy Water; D2O | 7789-20-0 | D2O | 20.03 g/mol |

| 1-Azaphenothiazine | 261-96-1 | C11H8N2S | 200.26 g/mol | |

| 2-[2-(piperidyl)ethoxy]ethanol | 3603-43-8 | C9H19NO2 | 173.25 g/mol | |

| Deutetrabenazine | Austedo | 1403612-32-1 | C19H21D6NO3 | 323.46 g/mol |

| Deucravacitinib | Sotyktu | 1609392-27-9 | C20H18D5N7O | 392.48 g/mol |

Q & A

Q. What methodological steps are recommended for synthesizing Pipazetate-d10 Hydrochloride with high isotopic purity?

- Answer : Synthesis of deuterated compounds like this compound requires precise control of reaction conditions to ensure isotopic integrity. Key steps include:

- Deuteration : Use deuterated solvents (e.g., D₂O) and reagents to minimize proton exchange.

- pH Adjustment : Maintain a pH range of 3.0–3.5 during salt formation to optimize crystallization, as demonstrated in analogous hydrochloride syntheses .

- Purification : Employ recrystallization in isopropyl alcohol/ethyl acetate mixtures to remove non-deuterated impurities.

- Validation : Confirm isotopic purity (>99% deuterium incorporation) via mass spectrometry or NMR.

Q. How can researchers validate the chemical structure and purity of this compound?

- Answer : Use a combination of analytical techniques:

- Spectrophotometry : Ion-associate extraction with chromotrope dyes (e.g., chromotrope 2B) in chloroform, followed by UV-Vis analysis at 520 nm for quantification .

- Chromatography : Stability-indicating HPLC with a mobile phase of acetonitrile/ammonium acetate buffer (50:50 v/v) and detection at 254 nm .

- Elemental Analysis : Confirm stoichiometry of deuterium atoms via high-resolution mass spectrometry.

Q. What protocols ensure this compound stability under experimental storage conditions?

- Answer : Stability studies should follow ICH guidelines:

- Storage : Store in sealed, light-resistant containers at 4°C to prevent degradation.

- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.

- Analytical Monitoring : Track purity via HPLC every 30 days, using a C18 column and gradient elution .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to separate this compound from its metabolites in biological matrices?

- Answer :

- Column Selection : Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) for high resolution.

- Mobile Phase : Adjust pH to 6.8 with 0.1% formic acid in acetonitrile/water (55:45) to enhance peak symmetry.

- Detection : Employ tandem mass spectrometry (LC-MS/MS) in MRM mode for specificity.

- Validation : Assess recovery rates (>90%) and matrix effects using spiked plasma samples .

Q. How should researchers resolve discrepancies in pharmacokinetic data for this compound across studies?

- Answer :

- Source Analysis : Compare methodologies (e.g., spectrophotometry vs. LC-MS/MS) to identify sensitivity differences .

- Standardization : Use a common reference standard (e.g., USP-grade Pipazetate Hydrochloride) to calibrate instruments .

- Statistical Reconciliation : Apply Bland-Altman plots to assess inter-study variability and meta-analysis to pool data.

Q. What experimental design considerations are critical for comparing deuterated (Pipazetate-d10) and non-deuterated forms in in vitro models?

- Answer :

- Isotope Effects : Monitor kinetic isotope effects (KIEs) in metabolic assays by comparing reaction rates in H₂O vs. D₂O .

- Control Groups : Include non-deuterated Pipazetate Hydrochloride and solvent controls to isolate deuterium-specific effects.

- Data Normalization : Adjust for deuterium’s molecular weight differences in mass spectrometric analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。